molecular formula C6H2BrClF2O2S B1392985 4-Bromo-2,6-difluorobenzenesulfonyl chloride CAS No. 874804-21-4

4-Bromo-2,6-difluorobenzenesulfonyl chloride

Cat. No.: B1392985
CAS No.: 874804-21-4
M. Wt: 291.5 g/mol
InChI Key: UMDYPUFAKPKDSC-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzenesulfonyl chloride is a versatile benzenesulfonyl chloride derivative with the molecular formula C6H2BrClF2O2S and a molecular weight of 289.90 g/mol . This compound is characterized by a benzene ring functionalized with bromo and fluoro substituents at the 2, 4, and 6 positions, along a highly reactive sulfonyl chloride group. Its specific structure, represented by the SMILES notation C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)Br , makes it a valuable synthetic building block. This reagent is primarily used in organic synthesis and pharmaceutical research for the preparation of sulfonamide derivatives. The presence of both bromo and fluoro halogens offers distinct reactivity profiles; the bromo group can undergo further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-heteroatom bonds. Meanwhile, the two fluorine atoms can influence the compound's electronic properties and metabolic stability, making it a useful intermediate in the development of agrochemicals and active pharmaceutical ingredients (APIs) . The sulfonyl chloride group is highly reactive towards nucleophiles, particularly amines, to form sulfonamides, which are a common pharmacophore in many drug molecules. For Research Use Only. Not for diagnostic or therapeutic use, or administration to humans of any kind. SAFETY AND HANDLING: Based on the properties of similar benzenesulfonyl chlorides, this compound is expected to be moisture-sensitive and corrosive . It must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and used only in a well-ventilated area, such as a fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling instructions before use.

Properties

IUPAC Name

4-bromo-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(5(10)2-3)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDYPUFAKPKDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256202
Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
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Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-21-4
Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
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Record name 4-Bromo-2,6-difluorobenzenesulfonyl chloride
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Record name 4-bromo-2,6-difluorobenzene-1-sulfonyl chloride
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Preparation Methods

Sulfonylation of 4-Bromo-2,6-difluorobenzene or Derivatives

The primary method for preparing 4-bromo-2,6-difluorobenzenesulfonyl chloride involves the direct sulfonylation of 4-bromo-2,6-difluorobenzene or closely related aromatic compounds using chlorosulfonic acid or sulfuryl chloride.

  • Procedure Example:
    2-Bromo-1,4-difluorobenzene (a positional isomer closely related to 2,6-difluoro derivative) was dissolved in dichloromethane, cooled to 0 °C, and chlorosulfonic acid was added dropwise over 20 minutes. The reaction mixture was then stirred at room temperature for 5 hours. Work-up involved quenching with ice water, extraction with dichloromethane, drying, and concentration to yield the sulfonyl chloride as a light yellow powder with a 93% yield.

  • Reaction Conditions:

    • Solvent: Dichloromethane
    • Temperature: 0 °C addition, then room temperature stirring
    • Reagent: Chlorosulfonic acid in excess (approx. 5 equivalents)
    • Time: 5 hours stirring after addition

This method is effective for introducing the sulfonyl chloride group onto the aromatic ring bearing bromine and fluorine substituents, although the exact regioselectivity depends on starting material substitution patterns.

Synthesis via 4-Bromo-2,6-difluorobenzaldehyde Intermediate

Another approach involves multi-step synthesis starting from 3,5-difluorobromobenzene:

  • Step 1: Preparation of 4-bromo-2,6-difluorobenzaldehyde by lithiation of 3,5-difluorobromobenzene with n-butyllithium in tetrahydrofuran (THF), followed by formylation with dimethylformamide (DMF).

  • Step 2: Conversion of the aldehyde to 4-bromo-2,6-difluorobenzonitrile via reaction with hydroxylamine hydrochloride and subsequent dehydration.

  • Step 3: Oxidation of 4-bromo-2,6-difluorobenzaldehyde with oxammonium hydrochloride in formic acid under reflux for 10 hours yields this compound (or related sulfonyl derivatives) with yields around 80%.

This method avoids the use of highly toxic reagents like potassium cyanide and strong corrosive substances, offering a safer and more environmentally friendly alternative suitable for scale-up.

Direct Chlorosulfonation of 4-Bromo-2,6-difluoroaniline

A reported synthetic route for 4-bromo-2,6-difluorobenzenesulfonamide (a closely related compound) involves:

  • Treatment of 4-bromo-2,6-difluoroaniline with thionyl chloride in aqueous HCl at 0–50 °C for 1 hour under inert atmosphere.

  • Subsequent diazotization with sodium nitrite at -5 to 0 °C for 10 minutes.

This method implies the formation of sulfonyl chloride intermediates which can be further converted to sulfonamide derivatives.

Method Starting Material Reagents Conditions Yield (%) Notes
Direct chlorosulfonation 4-Bromo-2,6-difluorobenzene or isomers Chlorosulfonic acid 0 °C addition, RT stirring 5 h ~90 Simple, high yield, requires careful handling of chlorosulfonic acid
Multi-step via benzaldehyde 3,5-Difluorobromobenzene n-BuLi, DMF, oxammonium hydrochloride, formic acid Lithiation, formylation, oxidation, reflux 10 h ~80 Safer reagents, scalable, avoids toxic cyanides
Thionyl chloride + diazotization 4-Bromo-2,6-difluoroaniline Thionyl chloride, HCl, NaNO2 0–50 °C, inert atmosphere 82 For sulfonamide synthesis, involves intermediate sulfonyl chloride
  • The direct chlorosulfonation method provides a straightforward and high-yielding route but requires careful temperature control and handling of corrosive chlorosulfonic acid.

  • The multi-step lithiation-formylation-oxidation route offers a more environmentally benign alternative, suitable for large-scale production, with yields around 80%. This method avoids the use of highly toxic cyanides and strong corrosives, reducing environmental impact.

  • The diazotization approach is more relevant for sulfonamide derivatives but confirms the feasibility of generating sulfonyl chloride intermediates from 4-bromo-2,6-difluoroaniline.

  • Purification typically involves extraction, drying, concentration, and sometimes recrystallization to obtain the sulfonyl chloride as a solid with melting points reported around 41–44 °C.

The preparation of this compound is well-established through direct chlorosulfonation of suitably substituted aromatic precursors or via multi-step synthetic routes involving lithiation and oxidation of aldehyde intermediates. Each method presents trade-offs between simplicity, safety, environmental impact, and scalability. The choice of method depends on available starting materials, desired scale, and regulatory considerations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Scientific Research Applications

Synthesis and Reactivity

4-Bromo-2,6-difluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-bromo-2,6-difluorobenzene using chlorosulfonic acid or sulfuryl chloride. It exhibits reactivity typical of sulfonyl chlorides, including:

  • Nucleophilic Substitution : Reacts with amines, alcohols, and thiols to form sulfonamides and sulfonate esters.
  • Reduction : Can be reduced to corresponding sulfonamides.
  • Oxidation : Capable of undergoing oxidation to produce sulfonic acids.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can lead to complex molecules with specific functionalities.

Medicinal Chemistry

In drug development, this compound is utilized to create inhibitors targeting specific enzymes or receptors. For example:

  • Case Study : Research has shown that derivatives of this compound can act as potent inhibitors for certain proteases, which are crucial in various diseases.

Biological Applications

The compound can modify biomolecules through sulfonylation reactions, which is significant in:

  • Protein Engineering : Enhancing protein stability or activity by introducing sulfonyl groups.
  • Case Study : A study demonstrated the successful modification of a peptide using this sulfonyl chloride, resulting in improved binding affinity to its target receptor.

Material Science

In industrial applications, it is employed in the production of specialty chemicals and materials that require specific chemical properties imparted by the sulfonyl group.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 4-bromo-2,6-difluorobenzenesulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Features
This compound C₆H₂BrClF₂O₂S 291.49 Br (C-4), F (C-2, C-6) [874804-21-4] High electrophilicity; fluorine enhances stability and lipophilicity
4-Bromo-2,6-dichlorobenzenesulfonyl chloride C₆H₂BrCl₃O₂S 324.39 Br (C-4), Cl (C-2, C-6) [351003-54-8] Chlorine increases molecular weight and polarizability; may exhibit slower reactivity vs. fluorine analogs
2,6-Difluorobenzenesulfonyl chloride C₆H₃ClF₂O₂S 208.60 F (C-2, C-6) [N/A in evidence] Lacks bromine; lower molecular weight; simpler sulfonylation agent

Physical Properties and Reactivity

  • This compound: Limited physical data in provided evidence, but fluorine’s electronegativity likely reduces boiling point compared to chlorine analogs. Reactivity driven by electron-withdrawing F and Br, enhancing sulfonyl chloride’s electrophilicity .
  • 4-Bromo-2,6-dichlorobenzenesulfonyl chloride : Higher molecular weight (324.39 vs. 291.49) due to chlorine substitution. Chlorine’s lower electronegativity vs. fluorine may result in slower reaction kinetics in nucleophilic substitutions .
  • 2,6-Difluorobenzenesulfonyl chloride : Boiling point 210°C , density 1.568 g/mL , and moisture sensitivity comparable to the brominated derivative. Absence of bromine simplifies functionalization but limits applications requiring heavy-atom substituents .

Research Findings and Industrial Relevance

  • Fluorine vs. Chlorine Effects : Fluorine’s smaller atomic radius and higher electronegativity enhance the electrophilicity of this compound compared to its dichloro analog, enabling faster reactions in medicinal chemistry workflows .
  • Bromine as a Synthetic Handle: The bromine atom in the target compound allows diversification via palladium-catalyzed couplings, a feature absent in non-brominated analogs .
  • Market Availability : Suppliers like Georganics and Thermo Scientific Chemicals provide these compounds at scales from milligrams to kilograms, reflecting demand in both academic and industrial settings .

Biological Activity

4-Bromo-2,6-difluorobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity. This article explores its biological activity, synthesis, and applications in various chemical reactions.

  • Molecular Formula : C6H2BrClF2O2S
  • Molecular Weight : 291.49 g/mol
  • CAS Number : 874804-21-4
  • IUPAC Name : this compound
  • SMILES Notation : FC1=CC(=C(F)C=C1Br)S(Cl)(=O)=O

Biological Activity

The biological activity of this compound primarily stems from its role as a sulfonylating agent in organic synthesis. Its reactivity allows it to participate in various coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

  • Sulfonylation Reactions : The compound can act as a sulfonylating agent, introducing sulfonyl groups into substrates. This is particularly useful in the modification of phenolic compounds and amines.
  • Palladium-Catalyzed Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. For instance, studies have shown that it can facilitate the direct arylation of indoles, enhancing the synthesis of biologically active compounds .

Study 1: Direct Arylation of Indoles

In a study published by Wang et al., this compound was used to achieve C2 arylation of indoles under palladium catalysis. The reaction conditions allowed for high yields of the desired products without significant side reactions, demonstrating the compound's effectiveness in synthetic applications (yield up to 86%) .

Study 2: Reactivity with Polyfluorinated Molecules

Another investigation focused on the reactivity of polyfluorinated benzenesulfonyl chlorides with various coupling partners. The study highlighted that this compound could selectively arylate indoles while preserving other functional groups, showcasing its utility in synthesizing complex molecular architectures .

Safety and Handling

Given its chemical nature, this compound poses certain hazards:

  • Corrosive Properties : It can cause severe skin burns and eye damage upon contact.
  • Toxic Gas Release : Contact with water may liberate toxic gases.

Proper safety measures should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles.

Comparative Data Table

PropertyValue
Molecular FormulaC6H2BrClF2O2S
Molecular Weight291.49 g/mol
CAS Number874804-21-4
Melting Point34°C to 36°C
Flash Point113°C
Safety ClassificationSkin Corr. 1B

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight273.50 g/mol
Purity (GC)>98.0%
Storage Conditions0–6°C under inert gas
Hazard ClassificationCorrosive (GHS Category 1B)

Q. Table 2. Common Analytical Signatures

TechniqueKey Observations
¹H NMR (CDCl₃)δ 7.8–8.1 (m, aromatic H)
FT-IR1370 cm⁻¹ (S=O asymmetric stretch)
LC-MS (ESI+)[M+H]⁺ m/z 274.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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